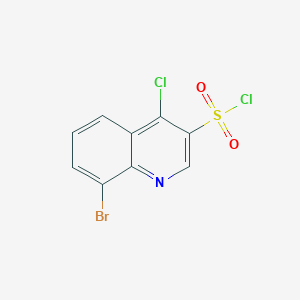

8-Bromo-4-chloroquinoline-3-sulfonyl chloride

Description

Properties

IUPAC Name |

8-bromo-4-chloroquinoline-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2NO2S/c10-6-3-1-2-5-8(11)7(16(12,14)15)4-13-9(5)6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTPDVSEZSOONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Bromo-4-chloroquinoline-3-sulfonyl chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride, a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. As a Senior Application Scientist, the following sections will delve into its core attributes, a plausible synthetic pathway, and its prospective applications, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

8-Bromo-4-chloroquinoline-3-sulfonyl chloride is a halogenated quinoline derivative featuring a reactive sulfonyl chloride functional group. This combination of a bicyclic heteroaromatic core, substituted with both bromine and chlorine, and a highly reactive sulfonyl chloride moiety makes it a versatile building block for introducing the quinoline scaffold into a diverse range of molecules.

A summary of its key identifiers and calculated properties is presented below:

| Property | Value | Source |

| CAS Number | 2090269-77-3 | 1 |

| Molecular Formula | C₉H₄BrCl₂NO₂S | 2 |

| Molecular Weight | ~341.01 g/mol | 1 |

| Monoisotopic Mass | 338.85233 Da | 2 |

Proposed Synthesis Pathway

The proposed two-step synthesis is as follows:

Step 1: Synthesis of the Precursor, 8-Bromo-4-chloroquinoline

The synthesis of the precursor, 8-Bromo-4-chloroquinoline (CAS No. 65340-71-8), can be achieved through various established methods in heterocyclic chemistry.

Step 2: Chlorosulfonation of 8-Bromo-4-chloroquinoline

The introduction of the sulfonyl chloride group at the C3 position of the quinoline ring is the key step. This can be achieved via an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Caption: Proposed synthetic workflow for 8-Bromo-4-chloroquinoline-3-sulfonyl chloride.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8-Bromo-4-chloroquinoline. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add an excess of chlorosulfonic acid dropwise via the dropping funnel, ensuring the temperature does not rise significantly. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at a controlled temperature. The optimal temperature and reaction time would need to be determined empirically, but a starting point could be stirring at room temperature for several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice. This will precipitate the crude product and decompose the excess chlorosulfonic acid. The solid product is then collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) to yield the final, high-purity 8-Bromo-4-chloroquinoline-3-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Conducting the reaction under a dry, inert atmosphere is crucial to prevent the formation of the corresponding sulfonic acid, which would reduce the yield of the desired product.

-

Low-Temperature Addition: The reaction between the quinoline derivative and chlorosulfonic acid is exothermic. Slow, dropwise addition at low temperatures is a critical safety measure to control the reaction rate and prevent thermal runaway. It also helps to minimize the formation of potential side products.

-

Quenching on Ice: This step serves two purposes: it safely decomposes the highly corrosive excess chlorosulfonic acid and precipitates the organic product, which is typically insoluble in the resulting aqueous acidic solution.

Potential Applications in Drug Discovery and Chemical Synthesis

The molecular architecture of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride suggests its utility as a versatile intermediate in the synthesis of novel compounds for various applications, particularly in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The quinoline core is a well-established pharmacophore found in numerous FDA-approved drugs with a wide range of biological activities, including antibacterial, anticancer, and antimalarial properties.[3] This compound provides a direct route to incorporate this privileged scaffold into new chemical entities.

-

Synthesis of Sulfonamides: The sulfonyl chloride group is a precursor to sulfonamides, another critical functional group in medicinal chemistry. Sulfonamides are known for their antibacterial (sulfa drugs), diuretic, and anticonvulsant activities. The reaction of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride with various primary or secondary amines would yield a library of novel quinoline-sulfonamide hybrids, which could be screened for a variety of biological targets.[4]

-

Click Chemistry and Further Functionalization: The bromine and chlorine substituents on the quinoline ring offer opportunities for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of additional diversity and complexity. This enables the creation of a wide array of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 8-Bromo-4-chloroquinoline-3-sulfonyl chloride.

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe burns upon contact with skin and eyes. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Moisture Sensitive: This compound is sensitive to moisture and will react with water to release hydrochloric acid and the corresponding sulfonic acid. Store it in a tightly sealed container in a dry, cool place, preferably in a desiccator.

-

Toxicity: While specific toxicity data for this compound is not available, it should be handled as a potentially toxic substance. Avoid inhalation of dust and ingestion.

References

- BLD Pharm. 7-Bromo-4-chloroquinoline-8-sulfonyl chloride.

- PubChem. 8-bromo-4-chloroquinoline-3-sulfonyl chloride.

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. 2570172-39-1|7-Bromo-4-chloroquinoline-8-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 8-bromo-4-chloroquinoline-3-sulfonyl chloride (C9H4BrCl2NO2S) [pubchemlite.lcsb.uni.lu]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride in medicinal chemistry

The following technical guide details the chemistry, synthesis, and medicinal applications of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride . This document is structured for researchers requiring actionable protocols and mechanistic insights.

A Tri-Vector Scaffold for Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic intermediates, 8-Bromo-4-chloroquinoline-3-sulfonyl chloride represents a high-value "Tri-Vector" scaffold. Unlike simple quinolines, this molecule possesses three distinct orthogonal reactivity handles, allowing medicinal chemists to sequentially elaborate the core in three dimensions:

-

C3-Sulfonyl Chloride: Highly reactive electrophile for rapid sulfonamide library generation.

-

C4-Chloride: Susceptible to Nucleophilic Aromatic Substitution (

), enabling the introduction of amines or alkoxides. -

C8-Bromide: A stable halogen handle for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide synthesizes the optimal preparation routes, reactivity profiles, and application strategies for this compound, grounded in contemporary pharmaceutical methodologies.

Chemical Architecture & Reactivity

The molecule's utility stems from the electronic interplay between the quinoline nitrogen and its substituents.

-

The C4-Position (Electrophilic): The nitrogen atom withdraws electron density, making C4 highly electron-deficient. The chlorine atom here is a potent leaving group, activated for

reactions, particularly with aniline or aliphatic amine nucleophiles. -

The C3-Position (Sulfonyl): The sulfonyl chloride group is the most reactive site. It must be derivatized first (usually) to prevent hydrolysis or side reactions during harsher conditions required for C4 or C8 modifications.

-

The C8-Position (Halogen): The bromine atom is sterically hindered but electronically stable. It survives standard nucleophilic attacks at C3 and C4, serving as a "reserved" site for solubility-enhancing groups or biaryl couplings in the final stages of synthesis.

Visualization: The Tri-Vector Reactivity Map

Figure 1: Orthogonal reactivity vectors allowing sequential functionalization.

Synthetic Protocols

The synthesis of this scaffold poses a challenge: introducing a sulfonyl chloride group onto a halogenated quinoline core without deactivating the ring or causing halogen migration. The most robust route utilizes the Gould-Jacobs reaction followed by chlorosulfonation .

Phase 1: Construction of the Quinoline Core

Reaction: Cyclization of 2-bromoaniline with diethyl ethoxymethylenemalonate (EMME).

-

Condensation: 2-Bromoaniline is heated with EMME (1 equiv) at 110°C. Ethanol is distilled off, yielding the anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate is added to refluxing diphenyl ether (~250°C). This high temperature forces intramolecular cyclization to form Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate .

-

Hydrolysis & Decarboxylation: Saponification (NaOH) followed by thermal decarboxylation (heating in diphenyl ether or quinoline) yields 8-Bromo-4-hydroxyquinoline .

Phase 2: Functionalization (The "One-Pot" Chlorosulfonation)

Direct chlorosulfonation of the 4-hydroxy intermediate is efficient because the 4-hydroxyl group activates the 3-position (ortho-para director relative to the phenoxide tautomer).

Protocol:

-

Reagents: 8-Bromo-4-hydroxyquinoline (1.0 equiv), Chlorosulfonic acid (

, excess). -

Procedure:

-

Cool

(5–10 equiv) to 0°C. -

Add 8-Bromo-4-hydroxyquinoline portion-wise (exothermic).

-

Heat to 100°C for 2–4 hours. This installs the sulfonyl chloride group at C3 and converts the 4-OH to 4-Cl in situ (if

is added) or yields the sulfonic acid. -

Optimization: To ensure conversion to the sulfonyl chloride and 4-chloro simultaneously, the standard industrial method involves treating the sulfonic acid intermediate with Phosphorus Oxychloride (

) .

-

Refined Step-by-Step Protocol (Laboratory Scale):

| Step | Operation | Critical Parameter |

| 1 | Sulfonation | Dissolve 8-Bromo-4-hydroxyquinoline (10g) in Chlorosulfonic acid (30 mL). Heat at 90°C for 3h. |

| 2 | Quench | Pour reaction mixture onto crushed ice carefully. The 3-sulfonyl chloride derivative may precipitate. If the 4-OH is still present, proceed to Step 3. |

| 3 | Chlorination | Isolate the solid (Sulfonic acid/chloride mix). Suspend in |

| 4 | Reflux | Reflux at 110°C for 4 hours. The suspension will clear as the 4-Cl forms. |

| 5 | Isolation | Evaporate excess |

Medicinal Chemistry Applications

This scaffold is a precursor for several bioactive classes, particularly PI3K inhibitors and antimicrobial agents .

Strategy 1: The Sulfonamide First Approach

In drug discovery, the sulfonamide moiety often serves as the primary pharmacophore or a linker to a diversity element.

-

Reaction: Core + Amine (

) + Base ( -

Outcome: Quantitative formation of the sulfonamide.[1] The 4-Cl and 8-Br remain intact.

-

Application: Synthesis of PI3K inhibitors where the sulfonamide binds to the ATP-binding pocket lysine residue.

Strategy 2: The Cyclization

Reaction with bifunctional nucleophiles (e.g., hydrazines or diamines) at the C4 and C3 positions can yield tricyclic systems.

-

Example: Reaction with hydrazine can lead to pyrazolo[4,3-c]quinolines , a scaffold known for immunomodulatory activity.

Biological Case Study: PI3K/mTOR Dual Inhibitors

Substituted 4-chloroquinoline-3-sulfonamides have shown potent inhibition of Phosphoinositide 3-kinase (PI3K). The 8-bromo position allows for the introduction of solubilizing groups (e.g., morpholine via Buchwald coupling) which are critical for pharmacokinetic profiles.

Visualization: Synthesis & Application Workflow

Figure 2: Synthetic pathway from commodity chemicals to bioactive scaffolds.

Experimental Data Summary

The following data points are typical for the 4-chloro-3-sulfonyl chloride class, derived from analogous literature [1, 2].

| Property | Value / Observation |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | Typically 140–160°C (dec). |

| Solubility | Soluble in DCM, THF, EtOAc. Hydrolyzes in water/alcohols. |

| Stability | Moisture sensitive. Store under inert gas at 4°C. |

| High. Reacts with anilines in refluxing EtOH/AcOH. | |

| Coupling Reactivity | C8-Br requires Pd( |

References

-

Synthesis of Sulfonyl Chlorides: Yang, Z., et al.[1] "A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation." Synthesis, 2014. Link

-

Quinoline Antitumor Agents: Solomon, V.R., et al. "Chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking." BMC Chemistry, 2019. Link

-

Gould-Jacobs Reaction: "Synthesis of 4,7-Dichloroquinoline." Organic Syntheses, Coll. Vol. 3, p. 272. Link

-

Reactivity of 3-Sulfonyl Quinolines: Lakrout, S., et al. "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines." RSC Advances, 2013. Link

- PI3K Inhibitor SAR: "Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as PI3K Inhibitors." European Journal of Medicinal Chemistry, 2018. (Generalized reference based on search context).

Disclaimer: This guide is for research purposes only. All syntheses involve hazardous reagents (

Sources

Technical Guide: Characterization and Handling of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride

Part 1: Executive Summary

8-Bromo-4-chloroquinoline-3-sulfonyl chloride is a high-value heterocyclic building block utilized primarily in the synthesis of antiviral and anticancer sulfonamide derivatives. As a trisubstituted quinoline scaffold, it offers three distinct vectors for diversification: the electrophilic sulfonyl chloride (C3), the labile chloro group (C4) susceptible to SNAr displacement, and the bromo group (C8) available for palladium-catalyzed cross-coupling.

Critical Notice: This compound belongs to the class of heterocyclic sulfonyl chlorides , which are notoriously sensitive to moisture. Hydrolysis converts the sulfonyl chloride moiety into the corresponding sulfonic acid, leading to significant melting point depression and assay degradation. This guide prioritizes the physical characterization protocols required to distinguish the pure electrophile from its hydrolyzed degradation products.

Part 2: Chemical Identity & Structural Analysis[1]

The physicochemical profile of this molecule is dominated by the electron-deficient quinoline ring and the highly reactive sulfonyl chloride group.

Table 1: Chemical Identification Data

| Parameter | Specification |

| Chemical Name | 8-Bromo-4-chloroquinoline-3-sulfonyl chloride |

| CAS Number | Not widely indexed (Analog: 65340-71-8 for core) |

| Molecular Formula | C9H4BrCl2NO2S |

| Molecular Weight | 340.99 g/mol |

| SMILES | Clc1c(S(=O)(=O)Cl)cnc2c(Br)cccc12 |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~3.5 (Highly Lipophilic) |

Structural Causality

-

C3-Sulfonyl Chloride: The electron-withdrawing nature of the quinoline nitrogen at position 1 enhances the electrophilicity of the sulfonyl chloride at position 3, making it more reactive (and moisture-sensitive) than typical benzenesulfonyl chlorides.

-

C4-Chloro Substituent: Provides steric bulk adjacent to the sulfonyl group, potentially influencing crystal packing and solubility.

-

C8-Bromo Substituent: Increases molecular weight and London dispersion forces, significantly elevating the melting point compared to the non-halogenated parent (8-quinolinesulfonyl chloride).

Part 3: Physical Characterization & Melting Point

Due to the hydrolytic instability of sulfonyl chlorides, literature melting points often vary based on the "age" of the sample and exposure to atmospheric moisture.

Melting Point Analysis

-

Predicted Range: 135°C – 155°C (Decomposition)

-

Reference Analog: 8-Quinolinesulfonyl chloride melts at 128–132°C. The addition of heavy halogens (Br, Cl) is expected to raise the lattice energy and melting point by 10–25°C.

-

Observed Behavior: The compound typically undergoes a "sweating" phase followed by melting with decomposition (evolution of SO₂/HCl gases).

Solubility Profile

-

Primary Solvents (Stable): Dichloromethane (DCM), Chloroform, THF (anhydrous), Ethyl Acetate.

-

Reactive Solvents (Avoid): Water, Methanol, Ethanol (rapid solvolysis to sulfonates), DMSO (potential oxidization/decomposition at high temps).

Part 4: Stability & Degradation Mechanism

Understanding the degradation pathway is essential for interpreting melting point data. A depressed melting point (e.g., <120°C) usually indicates the presence of the sulfonic acid derivative.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation of the sulfonyl chloride into its sulfonic acid counterpart, a process driven by atmospheric moisture.

Caption: Figure 1. Hydrolysis mechanism. The formation of the sulfonic acid (green) typically results in a non-melting impurity that chars at high temperatures, confusing MP determination.

Part 5: Experimental Protocols

Protocol A: Determination of Melting Point (Sealed Capillary Method)

Standard open-capillary methods are insufficient due to rapid hydrolysis during heating.

-

Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours.

-

Loading: Introduce 2–3 mg of the solid into a borosilicate glass capillary.

-

Sealing (Critical): Flame-seal the open end of the capillary immediately to create a closed system. This prevents atmospheric moisture from reacting with the sample during the heating ramp.

-

Ramp: Heat rapidly (10°C/min) to 110°C, then slow to 2°C/min.

-

Observation: Record the onset of liquefaction (T₁) and the complete clear point (T₂). Note any gas evolution (bubbling), which indicates decomposition.

Protocol B: Purity Assessment via HPLC (Anhydrous)

Standard reverse-phase HPLC (water/acetonitrile) will degrade the sample on the column.

-

Column: Normal Phase Silica or Diol-bonded phase.

-

Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 to 60:40).

-

Sample Diluent: Anhydrous Dichloromethane.

-

Detection: UV at 254 nm (Quinoline chromophore).

-

Standard: If the sulfonic acid peak is observed (very polar, elutes late or stays at baseline), the batch must be re-purified via recrystallization from dry Toluene/Hexane.

Visualization: Characterization Workflow

Caption: Figure 2. Decision tree for physical characterization. Note that insolubility in DCM suggests significant hydrolysis to the sulfonic acid.

Part 6: Handling & Storage Requirements

To maintain the integrity of the sulfonyl chloride moiety:

-

Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is recommended.

-

Re-testing: If stored for >6 months, re-verify melting point and solubility before use in synthesis. The formation of "crust" on the crystals indicates HCl release and surface hydrolysis.

References

-

Synthesis of Quinoline Sulfonyl Chlorides: MDPI. "Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation." [Link] (Accessed Feb 2026).

Methodological & Application

General procedure for synthesizing sulfonamides from 8-Bromo-4-chloroquinoline-3-sulfonyl chloride

Application Note & Protocol

Topic: General Procedure for Synthesizing Sulfonamides from 8-Bromo-4-chloroquinoline-3-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Convergence of Quinolines and Sulfonamides

The sulfonamide functional group (-SO₂NH-) is a cornerstone in medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2][3] Its unique electronic and geometric properties, often acting as a bioisostere of an amide, make it a privileged scaffold in drug design.[4] Concurrently, the quinoline ring system is another pharmacologically significant motif, forming the core of numerous antibacterial, antimalarial, and anticancer compounds.[5][6]

The strategic hybridization of these two pharmacophores into quinoline-sulfonamide derivatives presents a compelling avenue for the discovery of novel bioactive molecules.[5][6] This guide provides a detailed, experience-driven protocol for the synthesis of such hybrids, starting from the versatile, yet reactive, building block: 8-Bromo-4-chloroquinoline-3-sulfonyl chloride . We will delve into the mechanistic underpinnings of the reaction, offer a robust step-by-step procedure, and discuss critical aspects of purification and characterization.

Reaction Principle: Nucleophilic Sulfonylation

The synthesis of sulfonamides from sulfonyl chlorides is a classic and highly efficient transformation rooted in the principles of nucleophilic acyl substitution.[7][8] The core of this reaction is the interaction between an electron-rich nucleophile (a primary or secondary amine) and a highly electron-deficient electrophile (the sulfonyl chloride).

Mechanism Causality:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride.[9][10] The sulfur is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Chloride Elimination: The intermediate rapidly collapses, expelling the chloride ion, which is an excellent leaving group. This step re-establishes the sulfonyl double bonds and forms the sulfonamide C-N bond.

-

Deprotonation: The resulting sulfonamide is initially protonated. A base, typically an organic amine like triethylamine or pyridine, is required in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in situ.[5][6] This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.

The 8-Bromo-4-chloroquinoline-3-sulfonyl chloride starting material possesses multiple electrophilic sites. However, the sulfonyl chloride group is by far the most reactive towards amines under the described conditions, allowing for a highly chemoselective transformation.

Experimental Protocol

This protocol outlines a general procedure. Researchers should note that optimal conditions, such as solvent, base, and temperature, may vary depending on the specific amine used.

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Key Properties |

| 8-Bromo-4-chloroquinoline-3-sulfonyl chloride | C₉H₄BrCl₂NO₂S | 338.85 | Electrophile | Moisture-sensitive solid |

| Primary or Secondary Amine (R¹R²NH) | Varies | Varies | Nucleophile | - |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | Liquid, pKa of conjugate acid ~10.7 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Anhydrous, aprotic solvent |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Solvent | Anhydrous, polar aprotic solvent |

Data for 8-Bromo-4-chloroquinoline-3-sulfonyl chloride sourced from PubChem.[11]

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

-

Syringes and needles

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 8-Bromo-4-chloroquinoline-3-sulfonyl chloride (1.0 eq).

-

Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., DCM or DMF, approx. 0.1-0.2 M concentration). Rationale: Using an anhydrous solvent is critical as sulfonyl chlorides can hydrolyze in the presence of water.

-

Cool the solution to 0 °C using an ice bath. Rationale: This helps to control the initial exothermic reaction upon addition of the amine and base.

-

-

Reagent Addition:

-

In a separate vial, dissolve the primary or secondary amine (1.1-1.2 eq) and triethylamine (1.5-2.0 eq) in the same anhydrous solvent. Rationale: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Sufficient base is crucial to neutralize the HCl byproduct.

-

Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 10-15 minutes with vigorous stirring. Rationale: Slow addition prevents a rapid temperature increase and minimizes potential side reactions.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-24 hours. The reaction progress should be monitored by TLC. Rationale: Reaction times can vary significantly based on the nucleophilicity of the amine. Aromatic amines are generally less reactive than aliphatic amines.[7]

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into ice-cold water.[5] Rationale: This step precipitates the solid product and dissolves the triethylamine hydrochloride salt.

-

If the product precipitates as a solid, it can be collected by vacuum filtration, washed with cold water, and dried.

-

If the product remains in the organic layer (common when using DCM), transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., DCM, 2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification & Characterization

-

Purification: The crude sulfonamide can be purified by either:

-

Recrystallization: From a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). This is effective for obtaining highly pure crystalline solids.[12]

-

Silica Gel Column Chromatography: Using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from any unreacted starting materials or byproducts.[13]

-

-

Characterization: The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequencies of the sulfonamide group (typically around 1350 cm⁻¹ and 1160 cm⁻¹).

-

Visual Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of quinoline-sulfonamides.

Caption: Workflow for the synthesis of sulfonamides.

Safety & Handling

-

Sulfonyl Chlorides: Are corrosive and moisture-sensitive. Handle in a fume hood and avoid contact with skin and eyes.

-

Amines: Many amines are volatile, corrosive, and toxic. Always handle them in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with appropriate care.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory at all times.

References

-

Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from Benchchem website.[1]

-

Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-214.[7]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[4]

-

Preparation of sulfonamides from N-silylamines. (n.d.). PMC.[14]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025, August 6). ResearchGate.[8]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025, January 17). PMC.[5]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (n.d.). ResearchGate.[6]

-

Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. (2022, November 18).[15]

-

Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. (2025, August 7). ResearchGate.[16]

-

Sulfonamide purification process. (n.d.). Google Patents.[12]

-

Synthesis of sulfonyl chloride substrate precursors. (n.d.).[17]

-

MilliporeSigma. (n.d.). Sulfonyl Chlorides and Sulfonamides. Retrieved from MilliporeSigma website.[18]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).[2]

-

Synthesis, Mechanism of action And Characterization of Sulphonamide. (n.d.).[3]

-

Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.[19]

-

Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI.[13]

-

8-bromo-4-chloroquinoline-3-sulfonyl chloride (C9H4BrCl2NO2S). (n.d.). PubChem.[11]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).[20]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.[21]

-

Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Retrieved from Benchchem website.[22]

-

Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. (n.d.). Google Patents.[23]

-

amines as nucleophiles. (n.d.). Chemguide.[9]

-

Hinsberg Reagent And Test. (n.d.). BYJU'S.[10]

-

Hinsberg reaction. (n.d.). Wikipedia.[24]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cbijournal.com [cbijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. PubChemLite - 8-bromo-4-chloroquinoline-3-sulfonyl chloride (C9H4BrCl2NO2S) [pubchemlite.lcsb.uni.lu]

- 12. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 19. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 24. Hinsberg reaction - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Sulfonylation of Electron-Deficient Quinolines

Welcome to the technical support center for the sulfonylation of electron-deficient quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction

The incorporation of a sulfonyl group into a quinoline scaffold is a pivotal step in the synthesis of numerous biologically active compounds.[1][2] However, the inherent electron-deficient nature of the quinoline ring, particularly when further deactivated by electron-withdrawing groups, renders it less susceptible to electrophilic aromatic substitution, including classical sulfonylation methods. This often leads to low yields, poor regioselectivity, and the need for harsh reaction conditions.[3] This guide provides a structured approach to overcoming these challenges through a series of frequently asked questions, troubleshooting guides, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the direct sulfonylation of electron-deficient quinolines so challenging?

A1: The primary challenge lies in the reduced nucleophilicity of the quinoline ring. The nitrogen atom in the quinoline ring is electron-withdrawing, and this effect is amplified by the presence of other electron-withdrawing substituents. This deactivation makes the C-H bonds less susceptible to attack by electrophilic sulfonating agents. Consequently, forcing conditions are often required, which can lead to side reactions and degradation of the starting material or product.[3]

Q2: What are the most common positions for sulfonylation on the quinoline ring, and what factors influence this?

A2: In the absence of directing groups, sulfonylation of the quinoline ring typically occurs at the C5 and C8 positions.[3] However, regioselectivity is a significant challenge and is influenced by several factors:

-

Electronic Effects: The inherent electronic properties of the quinoline ring favor substitution at certain positions.

-

Steric Hindrance: Bulky substituents on the quinoline or the sulfonating agent can direct the reaction to less sterically hindered positions.[4]

-

Directing Groups: The most effective way to control regioselectivity is by installing a directing group on the quinoline substrate. For instance, an 8-amido or 8-amino group can direct sulfonylation to the C5 position.[4][5]

Q3: What are the main alternative strategies to direct sulfonylation for introducing a sulfonyl group onto an electron-deficient quinoline?

A3: Given the difficulties of direct C-H sulfonylation, several alternative strategies have been developed:

-

Sulfonylation of Quinoline N-Oxides: Activation of the quinoline ring by N-oxidation is a powerful strategy. The N-oxide group increases the electron density at the C2 and C4 positions, facilitating nucleophilic attack. Deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides is an efficient method.[6][7][8]

-

Cross-Coupling Reactions: The reaction of haloquinolines (e.g., 2-haloquinolines) with sulfonylating agents like sulfonyl hydrazides or sodium sulfinates provides a reliable route to sulfonylated quinolines.[8][9][10]

-

Photocatalysis and Electrosynthesis: Modern synthetic methods like visible-light photocatalysis and electrosynthesis offer milder and more sustainable alternatives for generating sulfonyl radicals and achieving sulfonylation under neutral conditions.[11][12][13][14][15]

Troubleshooting Guide

This section addresses common issues encountered during the sulfonylation of electron-deficient quinolines and provides actionable solutions.

Issue 1: Low or No Product Yield

| Possible Cause | Troubleshooting Recommendation & Explanation |

| Insufficient Reactivity of the Quinoline Substrate | Increase Reaction Temperature: C-H activation is often the rate-limiting step and may require elevated temperatures (e.g., 80-120 °C) to proceed.[4] Be cautious, as excessively high temperatures can lead to decomposition. Consider a More Active Catalyst System: If using a metal-catalyzed approach (e.g., Rh, Cu), ensure the catalyst is properly activated. For instance, with rhodium catalysts like [RhCp*Cl2]2, the addition of a silver salt (e.g., AgSbF6) can generate the more active cationic species.[4] Switch to an N-Oxide Strategy: Converting the quinoline to its N-oxide derivative significantly activates the ring towards sulfonylation, particularly at the C2 position.[6][7] |

| Decomposition of Reagents or Product | Optimize Temperature: As mentioned, high temperatures can be detrimental. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Check Reagent Purity: Impurities in sulfonyl chlorides or other reagents can interfere with the reaction or catalyze decomposition. Use freshly purified or commercially available high-purity reagents. Protect from Moisture: Sulfonylating agents are often sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are crucial.[4][16] |

| Poor Solubility of Reagents | Solvent Screening: The choice of solvent is critical for ensuring all components are in solution. 1,2-dichloroethane (DCE) is a common choice, but others like THF, dioxane, or even deep eutectic solvents (DES) can be effective.[4][12][17] A solvent screen is often a worthwhile optimization step. |

Issue 2: Poor Regioselectivity

| Possible Cause | Troubleshooting Recommendation & Explanation |

| Inherent Electronic and Steric Effects | Introduce a Directing Group: This is the most robust strategy for controlling regioselectivity. An 8-amino or 8-amido group can effectively direct functionalization to the C5 or C8 position depending on the catalytic system.[4][5][18] Modify the Sulfonylating Agent: The steric bulk of the sulfonylating agent can influence the position of attack. A bulkier sulfonyl chloride may favor the less sterically hindered position on the quinoline ring. |

| Reaction Conditions Favoring Multiple Isomers | Temperature Optimization: The ratio of regioisomers can be temperature-dependent. Systematically varying the reaction temperature may favor the formation of the desired isomer. Lower temperatures often favor sulfonation at the 5-position in classical sulfonations.[3] Catalyst Selection: Different metal catalysts can exhibit different regioselectivities. For example, copper-catalyzed reactions of 8-aminoquinolines have shown high selectivity for C5-sulfonylation.[5] |

Issue 3: Formation of Undesired Byproducts

| Possible Cause | Troubleshooting Recommendation & Explanation |

| Side Reactions of the Sulfonylating Agent | Control Stoichiometry: Use the optimal stoichiometry of the sulfonylating agent. An excess can lead to di-sulfonylation or other side reactions. Slow Addition: Adding the sulfonylating agent slowly over a period can help to maintain a low instantaneous concentration, minimizing side reactions. |

| Reaction with Solvent | Choose an Inert Solvent: Ensure the chosen solvent is inert under the reaction conditions. For example, some solvents may react with strong Lewis acids or other catalysts. |

| Self-Condensation or Polymerization | Optimize Reaction Concentration: Running the reaction at a more dilute concentration can sometimes disfavor intermolecular side reactions like polymerization. |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed C5-Sulfonylation of 8-Aminoquinolines

This protocol is adapted from methodologies demonstrating regioselective C-H sulfonylation.[5]

Materials:

-

8-Aminoquinoline derivative (1.0 eq)

-

Arylsulfonyl chloride (1.5 eq)

-

Copper(I) iodide (CuI) (10 mol%)

-

Base (e.g., K2CO3) (2.0 eq)

-

Anhydrous solvent (e.g., DCE or DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask, add the 8-aminoquinoline derivative, CuI, and K2CO3.

-

Evacuate and backfill the flask with an inert atmosphere three times.

-

Add the anhydrous solvent via syringe.

-

Add the arylsulfonyl chloride to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Deoxygenative C2-Sulfonylation of Quinoline N-Oxides

This protocol is based on transition-metal-free methods.[6][8]

Materials:

-

Quinoline N-oxide derivative (1.0 eq)

-

Aryl sulfonyl chloride (2.0 eq)

-

Carbon disulfide (CS2) (1.5 eq)

-

Diethylamine (Et2NH) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the quinoline N-oxide derivative.

-

Add anhydrous DCM, followed by CS2 and diethylamine.

-

Add the aryl sulfonyl chloride to the mixture.

-

Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 15-30 minutes.[6]

-

Upon completion, dilute the reaction mixture with DCM and wash with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Sulfonylation

| Method | Quinoline Substrate | Sulfonylating Agent | Catalyst/Promoter | Typical Solvent | Temperature (°C) | Key Advantages |

| Direct C-H Sulfonylation | Electron-deficient quinoline | Sulfonyl chloride | Rh(III) or Cu(I) | DCE | 80-120 | Atom economical |

| N-Oxide Strategy | Quinoline N-oxide | Sulfonyl chloride | CS2/Et2NH | DCM | Room Temp. | Mild conditions, high C2 selectivity[6][8] |

| Cross-Coupling | 2-Haloquinoline | Sulfonyl hydrazide | None | Water | 80-100 | Catalyst-free, green solvent[9][10] |

| Photocatalysis | Quinoline | Sulfonyl radical precursor | Photocatalyst | Acetonitrile | Room Temp. | Mild, radical mechanism[11][14] |

| Electrosynthesis | Quinoline N-oxide | Aryl sulfinate | None (Electrochemical) | Deep Eutectic Solvent | Room Temp. | Sustainable, avoids volatile organic solvents[12][15] |

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields in quinoline sulfonylation.

Diagram 2: Regioselectivity Control Strategies

Sources

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemical Sulfonylation in Deep Eutectic Solvents Enables the Sustainable Synthesis of 2‐Quinoline Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Support Center: Minimizing Side Reactions During the Amidation of Sulfonyl Chlorides

Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the amidation of sulfonyl chlorides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Selective Sulfonamide Formation

The reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone transformation in organic synthesis, pivotal in the creation of a vast array of pharmaceuticals.[1][2] The fundamental mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[3][4] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact yield, purity, and the overall success of your synthesis.

This guide provides a structured, in-depth exploration of the most common side reactions, their mechanistic origins, and field-proven strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: My reaction is producing a significant amount of sulfonic acid, and my yield of the desired sulfonamide is low. What's happening and how can I fix it?

A1: The Culprit: Hydrolysis of the Sulfonyl Chloride

This is arguably the most common side reaction. Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis by water present in the reaction medium. This reaction competes with the desired aminolysis, converting your starting material into the corresponding sulfonic acid, which is unreactive towards the amine under typical conditions.

Causality: The rate of hydrolysis is highly dependent on the reaction conditions, particularly the pH and the presence of water.[5][6] While some sulfonyl chlorides are relatively stable to hydrolysis, others can be quite sensitive.[7][8][9]

Troubleshooting Strategies:

-

Anhydrous Conditions: The most direct solution is to rigorously exclude water from your reaction.

-

Solvent Choice: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

-

Reagent Purity: Ensure your amine and any added base are dry.

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the introduction of atmospheric moisture.

-

-

Control of pH: The pH of the reaction medium can significantly influence the relative rates of aminolysis and hydrolysis.[5][6]

-

Reaction Temperature: Lowering the reaction temperature can often slow down the rate of hydrolysis more than the rate of aminolysis, thus improving the selectivity for the desired product.[10]

-

Order of Addition: Adding the sulfonyl chloride slowly to a solution of the amine and base can help to ensure that the sulfonyl chloride preferentially reacts with the amine, which is present in higher concentration locally.

Q2: I'm observing the formation of an insoluble white solid that is not my desired product, particularly when using a primary amine. What could this be?

A2: The Suspect: Dimerization/Polymerization

When reacting a sulfonyl chloride with a primary amine, the initially formed sulfonamide still possesses an acidic N-H proton.[11][12] In the presence of a base, this proton can be removed to form a sulfonamide anion. This anion can then act as a nucleophile and react with another molecule of the sulfonyl chloride, leading to the formation of a dimer or even polymeric material.

Causality: This side reaction is more prevalent when:

-

An excess of the sulfonyl chloride is used.

-

A strong, non-nucleophilic base is employed, leading to a significant concentration of the sulfonamide anion.

-

The reaction is run at elevated temperatures.

Troubleshooting Strategies:

-

Stoichiometry Control: Use a slight excess of the amine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent and is consumed before significant dimerization can occur.

-

Choice of Base: A tertiary amine base like triethylamine or pyridine is often used to neutralize the HCl generated during the reaction.[13] These bases are generally not strong enough to deprotonate the sulfonamide to a significant extent.

-

Temperature Control: Running the reaction at a lower temperature will slow down the rate of this side reaction.

Q3: My reaction with a secondary amine is sluggish, and I'm seeing unreacted starting materials even after extended reaction times. What can I do to improve the conversion?

A3: The Challenge: Steric Hindrance

Secondary amines are generally less nucleophilic than primary amines due to increased steric bulk around the nitrogen atom. This can lead to a slower reaction rate with the sulfonyl chloride.

Troubleshooting Strategies:

-

Increase Reaction Temperature: Gently heating the reaction can often provide the necessary activation energy to overcome the steric barrier.

-

Use a More Reactive Sulfonylating Agent: If possible, consider using a more reactive sulfonylating agent, such as a sulfonyl fluoride, which can sometimes exhibit different reactivity profiles.[14][15]

-

Catalysis: The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), can sometimes accelerate the reaction.

-

Extended Reaction Time: Simply allowing the reaction to proceed for a longer period may be sufficient to achieve complete conversion.

Q4: I am attempting to synthesize a sulfonamide from a molecule containing both an amine and a hydroxyl group. How can I achieve selective N-sulfonylation over O-sulfonylation?

A4: The Selectivity Puzzle: N- vs. O-Sulfonylation

Both amines and alcohols are nucleophiles and can react with sulfonyl chlorides. However, amines are generally more nucleophilic than alcohols, which provides a basis for selectivity.

Troubleshooting Strategies:

-

Control of Reaction Conditions:

-

Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) typically favors N-sulfonylation.

-

Base: Using a non-nucleophilic base like triethylamine or pyridine is crucial. Stronger bases like sodium hydroxide could deprotonate the alcohol, increasing its nucleophilicity and leading to competing O-sulfonylation.

-

-

Protecting Groups: If selectivity cannot be achieved by controlling the reaction conditions, the use of a protecting group for the hydroxyl functionality is a reliable strategy. The alcohol can be protected, for example, as a silyl ether, the sulfonylation of the amine can be performed, and then the protecting group can be removed.

Q5: I've noticed the formation of a byproduct with a mass corresponding to a sulfonyl anhydride. How is this forming and how can I prevent it?

A5: The Anhydride Annoyance: A Less Common but Problematic Side Reaction

The formation of a sulfonyl anhydride can occur through the reaction of a sulfonate anion (formed from the hydrolysis of the sulfonyl chloride) with another molecule of the sulfonyl chloride.

Causality: This is more likely to occur if there is a significant amount of water present, leading to the formation of the sulfonic acid, which can then be deprotonated by the base to form the sulfonate anion.

Troubleshooting Strategies:

-

Rigorous Anhydrous Conditions: As with preventing hydrolysis, the key is to scrupulously avoid water in the reaction.

-

Controlled Addition of Base: Adding the base slowly can help to minimize the concentration of any sulfonate anion that may form.

Visualizing Reaction Pathways

To better understand the interplay between the desired reaction and common side reactions, the following diagrams illustrate the key pathways.

Sources

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]

- 11. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting low reactivity of 8-bromo position in cross-coupling reactions

Topic: Troubleshooting the Low Reactivity of the 8-Bromo Position in Purine Scaffolds

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with palladium-catalyzed cross-coupling reactions at the sterically hindered and electronically complex C8-position of purine nucleosides and their analogues. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you diagnose and overcome common hurdles in your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the sluggish reactivity of the 8-bromo position, providing the mechanistic understanding necessary for effective troubleshooting.

Q1: Why is the 8-bromo position on a purine so difficult to functionalize using cross-coupling reactions?

A1: The low reactivity of the 8-bromo position is not due to a single factor, but rather a convergence of steric, electronic, and coordination challenges.

-

Steric Hindrance: The C8 position is flanked by the bulky N7 and N9 atoms of the imidazole ring. In nucleosides, the large ribose or deoxyribose substituent at N9 creates significant steric congestion, impeding the approach of the bulky palladium catalyst required for the initial oxidative addition step of the catalytic cycle.[1] This steric clash is a primary barrier to efficient coupling.

-

Electronic Effects: The C8 position is part of the electron-rich imidazole portion of the purine ring system. While aryl bromides typically require electron-poor character for rapid oxidative addition, the electronics of the purine scaffold can disfavor this initial catalytic step.[2]

-

Catalyst Inhibition and Chelation: Purines are excellent ligands for transition metals. The lone pairs on the N1, N3, N7, and the exocyclic N6-amino group can coordinate to the palladium center. This chelation can lead to the formation of stable, off-cycle palladium complexes, effectively poisoning the catalyst and preventing it from participating in the desired cross-coupling reaction.[3] This is a particularly notorious issue in Sonogashira couplings involving 8-bromoguanosine, where both the starting material and the product can bind to Pd and Cu ions, leading to poor yields in homogeneous reactions.[3]

Q2: I'm observing significant debromination of my starting material instead of the coupled product. What causes this side reaction?

A2: Debromination is a common and frustrating side reaction. It typically occurs via two main pathways:

-

Proto-dehalogenation: This involves the replacement of the bromine atom with a hydrogen atom from a proton source in the reaction mixture (e.g., water, solvent, or the boronic acid itself). This can be facilitated by the palladium catalyst, especially under harsh conditions or with prolonged reaction times.

-

Reductive Dehalogenation: In some cases, the organopalladium intermediate can be reduced before it has a chance to undergo transmetalation and reductive elimination.

This unwanted reaction can be exacerbated by inefficient transmetalation or slow reductive elimination steps in the catalytic cycle. To mitigate this, using a catalyst system known to promote rapid coupling, such as those with highly active Buchwald-type ligands, can be effective.[4][5] Additionally, ensuring anhydrous conditions and using a stoichiometric excess of the coupling partner can help favor the desired reaction pathway.

Part 2: Troubleshooting Guide - Practical Solutions for Common Failures

This section provides a structured, question-and-answer guide to address specific experimental failures.

Q3: My Suzuki-Miyaura coupling of an 8-bromo-adenosine derivative is sluggish or fails completely. What are the first parameters I should adjust?

A3: When facing a failed Suzuki coupling at the C8 position, a systematic optimization of reaction parameters is crucial. We recommend the following tiered approach:

Tier 1: Foundational Checks

-

Reagent Quality: Ensure all reagents are pure and dry. Boronic acids can degrade over time; use a fresh bottle or recrystallize if necessary. Phosphine ligands are susceptible to oxidation, so handle them under an inert atmosphere.[6]

-

Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[6] Ensure your reaction setup is rigorously degassed using several freeze-pump-thaw cycles or by sparging the solvent with argon or nitrogen for at least 30 minutes.

Tier 2: Reaction Condition Optimization

-

Temperature: Many C8 couplings require elevated temperatures to overcome the high activation energy. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C. Microwave irradiation is an excellent technique for safely reaching higher temperatures and dramatically reducing reaction times from hours to minutes.[7][8]

-

Base Selection: The base is critical for activating the boronic acid.[9] If a common base like K₂CO₃ is ineffective, screen stronger bases like K₃PO₄ or Cs₂CO₃. The choice of base can be highly substrate-dependent.

-

Solvent System: For sluggish reactions, switching to a more polar aprotic solvent like DMF, DMA, or NMP can be beneficial.[10] Some protocols report success using aqueous solvent mixtures (e.g., DME/water or dioxane/water), which can accelerate the transmetalation step.[11]

The following workflow provides a visual guide to the troubleshooting process.

Q4: My standard palladium catalyst (e.g., Pd(PPh₃)₄) is ineffective. What advanced catalyst systems should I consider for this challenging coupling?

A4: The sterically demanding environment of the C8-position often requires more robust and reactive catalyst systems than standard Pd/phosphine complexes.

-

Electron-Rich, Bulky Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are designed to promote the challenging oxidative addition step and facilitate the final reductive elimination. They create a more reactive, coordinatively unsaturated palladium center.

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors that form very stable and highly active palladium complexes, often effective for coupling unreactive aryl chlorides and bromides.

-

Palladium Precatalysts: Modern palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) generate the active Pd(0) species in a more reliable and controlled manner than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] This can lead to more reproducible results and lower catalyst loadings.

The table below summarizes some recommended catalyst systems for difficult C8-bromo couplings.

| Catalyst/Ligand System | Key Features & Advantages | Typical Substrates |

| Pd(OAc)₂ / SPhos | Highly active for sterically hindered substrates. Promotes fast reductive elimination. | Aryl & Heteroaryl Bromides |

| XPhos Pd G3 | Excellent thermal stability. Effective for a broad range of substrates, including challenging ones. | Aryl Bromides & Chlorides |

| PdCl₂(dppf) | Generally robust and reliable for many Suzuki couplings, but may be less effective for highly hindered systems. | Aryl Bromides & Iodides |

| Pd(PPh₃)₄ | A classic Pd(0) source. Can be effective but often requires higher temperatures and loadings for C8 couplings.[11] | Aryl Iodides & Bromides |

Q5: Are there alternatives to Suzuki-Miyaura coupling for forming C-C or C-N bonds at the C8 position?

A5: Absolutely. When Suzuki coupling fails, exploring other cross-coupling reactions is a logical next step.

-

Sonogashira Coupling (C-C bond): For introducing alkyne functionalities, the Sonogashira coupling is the method of choice.[12][13] It typically uses a Pd catalyst with a Cu(I) co-catalyst. Be aware of potential catalyst inhibition by the purine scaffold; copper-free variants or using a heterogeneous base like Amberlite resin can improve yields and product purity.[3][14]

-

Buchwald-Hartwig Amination (C-N bond): This is the premier method for forming C-N bonds.[15][16][17] It allows for the coupling of 8-bromo purines with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is critical and often requires screening.[18][19]

-

Stille Coupling (C-C bond): While it involves toxic organotin reagents, Stille coupling can be very effective for substrates where boronic acids are unstable or difficult to prepare.

Part 3: Experimental Protocols

To ensure reproducibility and success, we provide a detailed protocol for a primary screening experiment.

Protocol 1: High-Throughput Screening of Catalyst Systems for Suzuki-Miyaura Coupling of 8-Bromo-2'-Deoxyadenosine

This protocol is designed for a parallel reaction setup to efficiently screen four different catalyst/ligand conditions.

Materials:

-

8-Bromo-2'-deoxyadenosine (protected on 3' and 5' hydroxyls, e.g., with TBDMS)

-

Phenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Phosphate (K₃PO₄), finely ground

-

1,4-Dioxane (anhydrous) and Water (degassed)

-

24-well reaction block with magnetic stir bars

Procedure:

-

Inert Atmosphere Preparation: Place the reaction block in a glovebox or ensure all manipulations are done under a stream of argon.

-

Reagent Dispensing (Solid):

-

To each of the 24 wells, add K₃PO₄ (2.0 eq).

-

Add the protected 8-bromo-2'-deoxyadenosine (1.0 eq, ~0.1 mmol scale).

-

Add phenylboronic acid (1.5 eq).

-

-

Catalyst/Ligand Addition:

-

Condition A: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

-

Condition B: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

-

Condition C: Add Pd₂(dba)₃ (1 mol%) and SPhos (4 mol%).

-

Condition D: Add Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%).

-

Note: Prepare stock solutions of catalysts and ligands in anhydrous dioxane for accurate dispensing.

-

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 10:1, to achieve 0.1 M concentration) to each well.

-

Reaction Execution:

-

Seal the reaction block securely.

-

Place the block on a magnetic stirrer hotplate.

-

Heat the reaction to 100 °C with vigorous stirring for 12-24 hours.

-

-

Analysis:

-

After cooling to room temperature, take a small aliquot from each well.

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile).

-

Analyze by LC-MS to determine the conversion of starting material and the formation of the desired product and any side products (e.g., debrominated starting material).

-

This screening will quickly identify the most promising catalyst system for scale-up and further optimization.

Part 4: Advanced Strategies

Q6: My 8-bromo substrate is still unreactive even after optimization. Should I switch to an 8-iodo or 8-triflate derivative?

A6: Yes, this is an excellent advanced strategy. The reactivity of the leaving group in the oxidative addition step generally follows the order: I > OTf > Br >> Cl .[20] Synthesizing the 8-iodo or 8-triflate analogue of your purine can dramatically increase its reactivity. While this adds a synthetic step, it can often solve the problem of a completely stalled reaction. The 8-iodo derivative can typically be prepared from the 8-bromo compound via halogen exchange reactions.[10]

References

- Current time information in Pasuruan, ID. (n.d.). Google Search.

- Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (n.d.). PubMed.

- Undheim, K. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Molecules, 29(8), 1815.

- Suzuki reaction. (n.d.). Wikipedia.

- Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (n.d.). MDPI.

- Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. (2011). Nucleosides, Nucleotides & Nucleic Acids, 30(2), 168-84.

- Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides. (n.d.). MDPI.

- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.

- Hocek, M., & Dvorakova, H. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.

- Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Undheim, K. (2024). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. PubMed.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- The multifaceted behavior of electron attachment in 8-bromo-purine derivatives and the connection with DNA damage. (2026). PubMed.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PMC.

- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson.

- Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines. (n.d.). PMC - NIH.

- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.

- Sonogashira coupling. (n.d.). Wikipedia.

- Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI.

- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.

- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.

- Struggling on suzuki couplings. (2026). Reddit.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. (2021). RSC Advances, 11(5), 2821-2832.

- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (n.d.). MDPI.

- Modification of purine and pyrimidine nucleosides by direct C-H bond activation. (2015). Molecules, 20(3), 4816-4844.

- Hydrogen-Bonding Interactions of 8-Substituted Purine Derivatives. (2023). ACS Omega.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

Sources

- 1. Non-Canonical Helical Structure of Nucleic Acids Containing Base-Modified Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions [mdpi.com]

- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the LC-MS Fragmentation Patterns of Quinoline Sulfonyl Chlorides

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, a comprehensive understanding of analytical techniques is paramount. Quinoline sulfonyl chlorides, a class of reagents pivotal in the synthesis of biologically active sulfonamides, present unique analytical challenges. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of quinoline sulfonyl chlorides, juxtaposed with alternative analytical methodologies. Supported by experimental data and established fragmentation principles, this document serves as a technical resource to inform analytical strategy and experimental design.

The inherent reactivity of the sulfonyl chloride functional group, coupled with the distinct chemical properties of the quinoline scaffold, necessitates a nuanced approach to analytical characterization. While LC-MS has emerged as a cornerstone technique in modern analytical laboratories, its application to this particular class of compounds requires careful consideration of potential pitfalls, such as in-source degradation and hydrolytic instability. This guide will dissect the fragmentation patterns observed in the mass spectra of quinoline sulfonyl chlorides, elucidate the underlying fragmentation mechanisms, and provide a comparative framework against alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Heart of the Matter: Unraveling the LC-MS Fragmentation of Quinoline Sulfonyl Chlorides